N-(2-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
This compound belongs to the triazolo[4,3-c]pyrimidine acetamide class, characterized by a fused heterocyclic core with substitutions that modulate its physicochemical and pharmacological properties. The structure includes:
- (4-fluoro-3-methylphenyl)amino moiety: A fluorine and methyl-substituted aniline group at position 5 of the triazolo-pyrimidine core, which may enhance metabolic stability and binding affinity.
- 7-methyl and 3-oxo groups: Electron-withdrawing and steric modifiers that affect tautomerism and solubility.
Molecular Formula: C₂₅H₂₅FN₆O₂ (inferred from analogous structures in ) .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-4-16-7-5-6-8-19(16)27-21(31)13-29-23(32)30-20(28-29)12-15(3)25-22(30)26-17-9-10-18(24)14(2)11-17/h5-12H,4,13H2,1-3H3,(H,25,26)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLTQCHNHVKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d]pyrimidine with diethyl malonate under reflux conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or dioxane, and requires heating for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Bulk and Lipophilicity: The target compound’s 2-ethylphenyl group increases lipophilicity (clogP ≈ 3.5–4.0, inferred) compared to the dimethylphenyl analogue (clogP ≈ 3.0) . This may enhance membrane permeability but reduce aqueous solubility. The 3-methyl group on the 4-fluorophenylamino moiety (target) versus unsubstituted 4-fluorophenyl () could improve steric complementarity in hydrophobic binding pockets .
Impact of Halogens and Electron-Withdrawing Groups :
- Fluorine in the aniline group (target and ) enhances metabolic stability by resisting oxidative degradation. The additional methyl in the target compound may further slow CYP450-mediated metabolism .
Methodological Approaches to Similarity Assessment
- Molecular Fingerprinting : Using Morgan fingerprints (radius=3) and Tanimoto coefficients (Tc), the target compound shares >85% similarity with the analogue (Tc = 0.86), indicating high structural overlap .
- Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., ethyl to methyl) can lead to significant differences in bioactivity, as seen in kinase inhibitors where ethyl groups improve selectivity .
Implications for Drug Design
Biological Activity
N-(2-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 648.7 g/mol . The compound's complex structure includes multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity :
- Studies have shown that related triazole derivatives demonstrate significant cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against human cancer cell lines such as HeLa and CaCo-2 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | CaCo-2 | 15 |
| N-(2-Ethylphenyl)-... | Various | TBD |
- Anti-inflammatory Properties :
- Antimicrobial Activity :
The biological activity of N-(2-ethylphenyl)-... can be attributed to several mechanisms:
- Enzyme Inhibition :
- The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation :
- It may interact with various receptors implicated in inflammation and pain signaling pathways.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity :
- Anti-inflammatory Effects :
Q & A
Q. What are the key considerations for optimizing the synthesis of this triazolopyrimidine derivative to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as solvent choice, temperature control, and catalyst loading. For example, using flow chemistry (as demonstrated in diphenyldiazomethane synthesis) allows precise control over reaction conditions, reducing side reactions . Additionally, statistical modeling (e.g., Design of Experiments, DoE) can identify critical factors affecting yield, such as stoichiometric ratios of intermediates or reaction time . Purification via recrystallization (e.g., using DMF/ice mixtures as in thiazolidinone derivatives) may enhance purity .
Q. How can structural confirmation be reliably performed for this compound given its complex heterocyclic core?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign peaks using - and -NMR to verify substituent positions (e.g., methyl, ethylphenyl groups).
- LC-MS/MS : Confirm molecular weight and fragmentation patterns, as applied in pharmacokinetic studies of triazolopyrimidines .
- X-ray crystallography : Resolve ambiguous regiochemistry, as done for pyrrolo[3,2-d]pyrimidine derivatives .
Q. What safety protocols are recommended for handling this compound during laboratory synthesis?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Follow first-aid measures for acetamide derivatives: rinse skin/eyes with water for 15 minutes if exposed, and seek medical attention .
- Monitor for exothermic reactions during synthesis, especially with oxidizing agents or high-temperature steps .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs targeting specific biological pathways (e.g., kinase inhibition)?
- Methodological Answer :
- Perform docking studies using the triazolopyrimidine core to predict binding affinity with kinase active sites (e.g., analogous to microtubule-stabilizing agents) .
- Apply QSAR models to correlate substituent effects (e.g., fluoro or methyl groups) with bioactivity, leveraging data from structurally related pyrimidine derivatives .
- Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Cross-validate assays : Compare results from cell-free (e.g., enzymatic) vs. cell-based systems to identify off-target effects or metabolic instability .
- Metabolite profiling : Use LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies .
- Control for solvent effects : Ensure DMSO or other carriers do not artifactually modulate activity, as seen in thiazolo[3,2-a]pyrimidine studies .
Q. How can synthetic routes be adapted to introduce isotopically labeled (e.g., , ) versions for metabolic tracing?
- Methodological Answer :
- Incorporate labeled precursors (e.g., -acetamide) during the final coupling step to preserve isotopic integrity .
- Optimize reaction conditions (e.g., lower temperatures) to minimize label loss, as demonstrated in pyrido[2,3-d]pyrimidine syntheses .
- Validate labeling efficiency via mass spectrometry and NMR isotope tracking .
Q. What analytical challenges arise in characterizing degradation products under accelerated stability conditions?
- Methodological Answer :
- Use HPLC-PDA/HRMS to identify degradation products, focusing on hydrolytic cleavage of the acetamide or triazolo moieties .
- Perform stress testing (heat, light, pH extremes) and compare degradation pathways to structurally related compounds (e.g., pyrazolo[4,3-d]pyrimidines) .
- Apply multivariate analysis to distinguish primary degradation products from secondary artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
